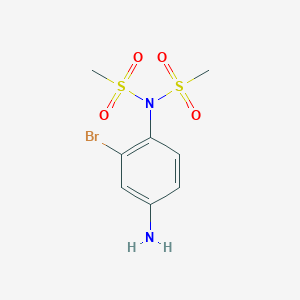

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide

Description

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (CAS 1156352-26-9) is a sulfonamide derivative with the molecular formula C₇H₉BrN₂O₂S and a molecular weight of 265.13 g/mol. Its structure features a bromine atom at the 2-position and an amino group at the 4-position of the phenyl ring, coupled with a methanesulfonyl group (Fig. 1). The SMILES notation is CS(=O)(=O)NC1=C(C=C(C=C1)N)Br, and its InChIKey is UPFULSAWOMTSII-UHFFFAOYSA-N .

Properties

IUPAC Name |

N-(4-amino-2-bromophenyl)-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O4S2/c1-16(12,13)11(17(2,14)15)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDGUABJZAUFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C=C(C=C1)N)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Amino-2-bromophenyl Intermediate

- Starting Material: 2-bromo-4-nitroaniline

- Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reduction (e.g., Sn/HCl).

- Reaction Conditions:

- Hydrogenation over Pd/C catalyst at 1–3 atm pressure, room temperature

- Alternatively, Sn/HCl in aqueous medium at reflux

2-bromo-4-nitroaniline + H₂ (or Sn/HCl) → 4-amino-2-bromophenyl

- The reduction typically yields high purity intermediates with yields exceeding 85% under optimized conditions.

Sulfonylation to Form N-(4-amino-2-bromophenyl)-N-methanesulfonyl

- React the prepared 4-amino-2-bromophenyl with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

- Reaction Conditions:

- Temperature: 0–25°C

- Solvent: Dichloromethane (DCM) or pyridine as both solvent and base

- Time: 12–24 hours

4-amino-2-bromophenyl + MsCl → N-(4-amino-2-bromophenyl)-N-methanesulfonyl

- The sulfonylation reaction proceeds with high selectivity, yielding the sulfonamide derivative with purity >95%.

- The reaction is optimized by controlling temperature and stoichiometry of MsCl.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | Sn/HCl or Pd/C | Aqueous or ethanol | Reflux or room temp | 4–8 hours | >85% | Reduction of nitro to amino |

| 2 | MsCl, pyridine | DCM or pyridine | 0–25°C | 12–24 hours | >90% | Sulfonylation of amine |

Research Findings and Notes

-

- Use of pyridine as both solvent and base enhances sulfonylation efficiency and minimizes side reactions.

- Maintaining low temperature (0°C) during addition of MsCl reduces over-sulfonylation or side reactions.

-

- Crude products are purified via recrystallization from ethanol or ethyl acetate.

- High-performance liquid chromatography (HPLC) confirms purity levels exceeding 95%.

-

- Confirmed via NMR (¹H, ¹³C), IR (S=O stretches), and mass spectrometry.

Additional Considerations

-

- Direct sulfonylation of 4-amino-2-bromophenyl with other sulfonyl chlorides can be employed to synthesize related derivatives.

- Use of microwave-assisted synthesis can accelerate reaction times while maintaining yields.

-

- Methanesulfonyl chloride is corrosive; reactions should be conducted under a fume hood with appropriate PPE.

- Proper disposal of reaction waste, especially chlorinated solvents and excess MsCl, is essential.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as an anti-inflammatory and antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of folic acid in bacteria, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the type of cells involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related sulfonamides:

Key Observations:

Bromine at the 2-position is shared with N-(2-bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide, but the latter lacks an amino group, reducing its polarity .

Sulfonyl Group Diversity :

- The target compound has a single methanesulfonyl group, while N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide includes both methylsulfonyl and acetyl moieties, likely increasing steric hindrance .

- Dual sulfonamide groups in N-(2-bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide may improve thermal stability but reduce solubility .

Reactivity Insights:

- Nitro groups (as in ) are reducible to amines, offering a pathway to diversify functionality, whereas chloro groups are less reactive under mild conditions.

Crystallographic and Structural Data

- Intermolecular hydrogen bonds (C9–H9B⋯O3) stabilize its crystal lattice .

Comparison with Target Compound:

Biological Activity

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12BrN3O4S2

- Molecular Weight : 365.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against a range of bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be useful in developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been evaluated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression.

- Cell Lines Tested : A2780 (ovarian cancer), HepG2 (liver cancer)

- IC50 Values :

- A2780: 1.5 µM

- HepG2: 2.0 µM

These findings indicate that the compound could serve as a lead structure for developing HDAC inhibitors with improved potency against solid tumors.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound, against clinical isolates of resistant bacteria. The results demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections.

Case Study 2: Anticancer Properties

In a preclinical study reported in Cancer Research, the compound was tested for its ability to induce apoptosis in cancer cells. Results indicated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, supporting its role as a potential therapeutic agent for cancer treatment.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide?

The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, a method analogous to involves refluxing a brominated aniline derivative (e.g., 4-amino-2-bromoaniline) with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. Purification is achieved through recrystallization from ethanol or n-hexane. Reaction progress is monitored via TLC, and intermediates are characterized by H/C NMR and FTIR to confirm sulfonamide bond formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELX software for refinement; see and ).

- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., aromatic protons and sulfonamide groups).

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- FTIR : Identifies functional groups (e.g., S=O stretches at ~1350–1150 cm) .

Q. How does the bromine substituent influence the compound’s reactivity and stability?

Bromine’s electron-withdrawing nature increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution. It also enhances steric hindrance, affecting crystal packing (e.g., shows similar chloro/nitro derivatives exhibit twisted nitro groups and intermolecular hydrogen bonds). Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or hydrogen-bonding patterns) be resolved?

Discrepancies often arise from disorder, twinning, or refinement errors. Use high-resolution data (>0.8 Å) and iterative refinement in SHELXL ( ). Validate against spectroscopic data (e.g., NMR-derived dihedral angles) and compare with structurally analogous compounds (e.g., ’s sulfonamides with similar C–H⋯O interactions) .

Q. What computational methods are suitable for predicting the compound’s biological activity or supramolecular assembly?

- Molecular docking : Screens for binding affinity with target proteins (e.g., used docking to study sulfonamide-enzyme interactions).

- DFT calculations : Models electronic properties and reaction pathways.

- MD simulations : Predicts stability in solvated environments. Pair computational results with experimental assays (e.g., enzyme inhibition) for validation .

Q. How do synthesis conditions (e.g., solvent, temperature) impact polymorph formation?

Polymorphs arise from variations in crystallization solvents or cooling rates. For example, used ethanol for slow evaporation, yielding monoclinic crystals. Systematic screening with solvents of varying polarity (n-hexane vs. DMSO) and controlled cooling rates can identify metastable forms. Monitor via PXRD and DSC .

Q. What strategies mitigate competing side reactions during sulfonylation of the 4-amino-2-bromoaniline precursor?

- Temperature control : Lower temperatures (0–5°C) reduce over-sulfonylation.

- Protecting groups : Temporarily block the amino group with acetyl before sulfonylation.

- Stoichiometry : Use a 1:1 molar ratio of amine to sulfonyl chloride. Post-reaction HPLC analysis identifies byproducts like disubstituted derivatives .

Data Contradiction and Optimization

Q. How should researchers address conflicting spectral data (e.g., unexpected 1^11H NMR peaks)?

Contradictions may stem from impurities, tautomerism, or solvent effects. Strategies include:

Q. What experimental design principles optimize yield in multi-step syntheses of this compound?

- DoE (Design of Experiments) : Statistically varies parameters (e.g., reaction time, catalyst loading).

- Flow chemistry : Enhances reproducibility in exothermic steps.

- In-line analytics : FTIR or Raman probes monitor intermediate formation. ’s reflux method achieved ~75% yield; optimization could push this to >85% .

Structural and Functional Insights

Q. How does the dual sulfonamide moiety influence molecular interactions in crystal lattices or protein binding?

The sulfonamide groups participate in hydrogen bonding (N–H⋯O=S) and π-stacking, stabilizing crystal structures ( ). In biological systems, the sulfonamide moiety often binds to enzyme active sites (e.g., carbonic anhydrase), with bromine enhancing lipophilicity and membrane permeability. Competitive binding assays and crystallographic protein-ligand studies are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.